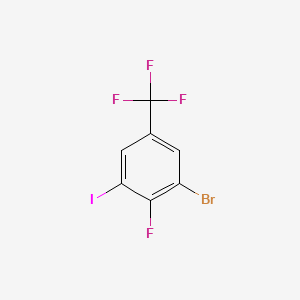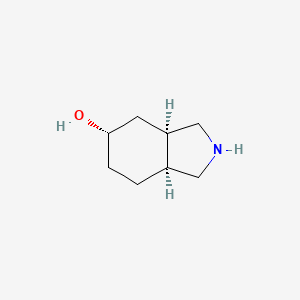
(3AR,5S,7aS)-octahydro-1H-isoindol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the 5th position adds to its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole typically involves multi-step organic synthesis techniques. One common method includes the reduction of a suitable precursor, such as a nitro or nitrile derivative, followed by cyclization to form the isoindole core. The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the isoindole core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
rel-(3ar,5s,7as)-5-Amino-2h-isoindole: Similar structure but with an amino group instead of a hydroxyl group.
rel-(3ar,5s,7as)-5-Methoxy-2h-isoindole: Contains a methoxy group at the 5th position.
rel-(3ar,5s,7as)-5-Chloro-2h-isoindole: Features a chlorine atom at the 5th position.
Uniqueness
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m1/s1 |
Clave InChI |
DPOLLBMYIRHSRA-CSMHCCOUSA-N |
SMILES isomérico |
C1C[C@@H]2CNC[C@@H]2C[C@H]1O |
SMILES canónico |
C1CC2CNCC2CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)

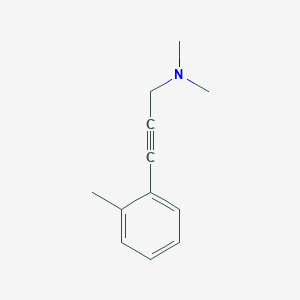
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
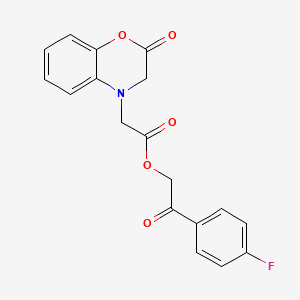
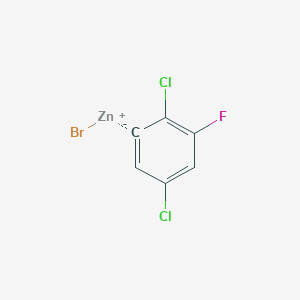
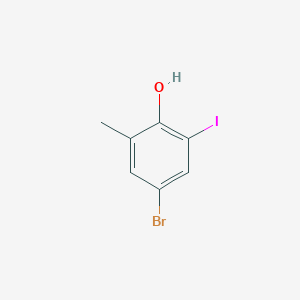
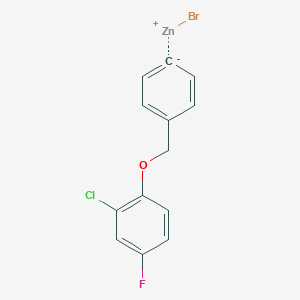
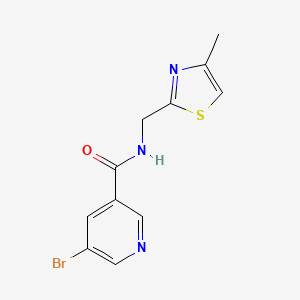
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
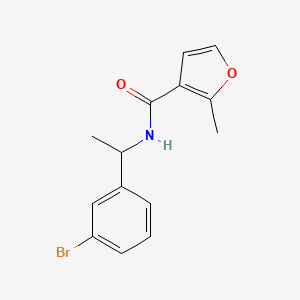
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
